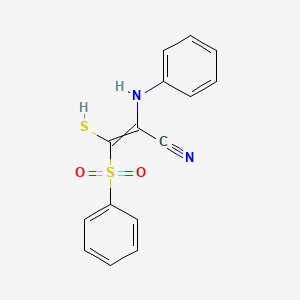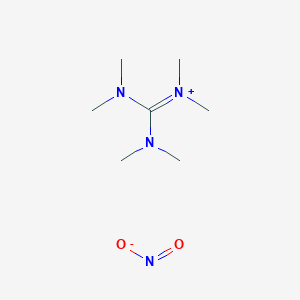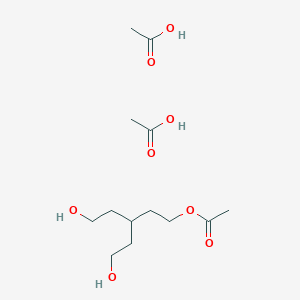
Acetic acid--5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1) is a complex organic compound that features both acetic acid and hydroxyethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1) typically involves esterification reactions. One common method is the reaction of acetic acid with 5-hydroxy-3-(2-hydroxyethyl)pentanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes where reactants are fed into a reactor and products are continuously removed. This method ensures high efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid–5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1) can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides or esters with different alkyl groups.
Applications De Recherche Scientifique
Acetic acid–5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1) has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of acetic acid–5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1) involves its ability to undergo esterification and hydrolysis reactions. The hydroxy groups can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ester group can be hydrolyzed to release acetic acid and the corresponding alcohol, which can then participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, hydroxy-, methyl ester:
Acetic acid, hydroxy-, ethyl ester:
Acetic acid, 2-phenylethyl ester: This compound has a phenyl group, making it more hydrophobic compared to acetic acid–5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1).
Uniqueness
Acetic acid–5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1) is unique due to its combination of hydroxyethyl and pentyl groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.
Propriétés
Numéro CAS |
87986-82-1 |
|---|---|
Formule moléculaire |
C13H26O8 |
Poids moléculaire |
310.34 g/mol |
Nom IUPAC |
acetic acid;[5-hydroxy-3-(2-hydroxyethyl)pentyl] acetate |
InChI |
InChI=1S/C9H18O4.2C2H4O2/c1-8(12)13-7-4-9(2-5-10)3-6-11;2*1-2(3)4/h9-11H,2-7H2,1H3;2*1H3,(H,3,4) |
Clé InChI |
DNJFQROCCCBZJL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.CC(=O)OCCC(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


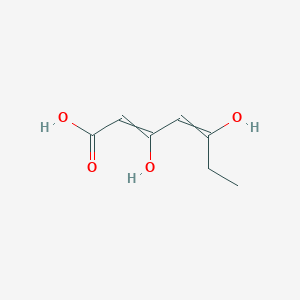
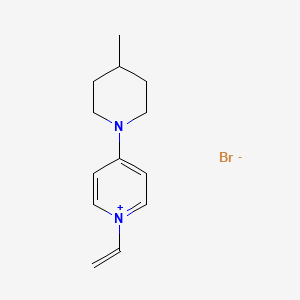
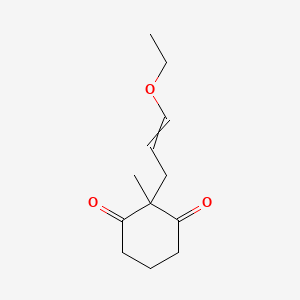
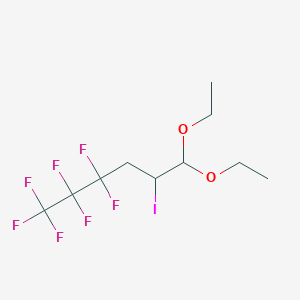

![N-[(4-Butylphenyl)methyl]-N'-(2,4-dichlorophenyl)-N-heptylurea](/img/structure/B14391296.png)
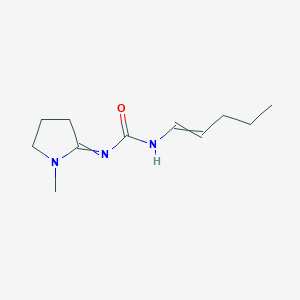
![1,4-Dioxaspiro[4.11]hexadecan-6-one](/img/structure/B14391310.png)


![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N'-phenylurea](/img/structure/B14391324.png)
